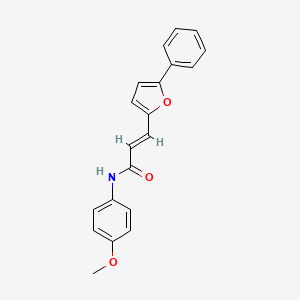

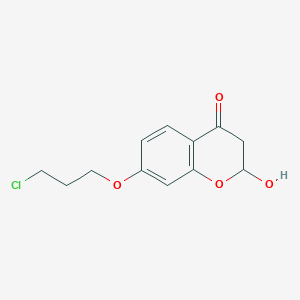

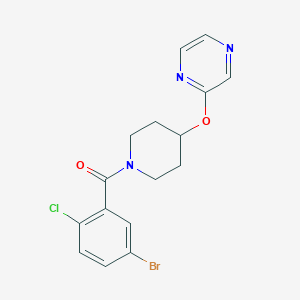

N-(4-Methoxyphenyl)-3-(5-phenyl-2-furyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-3-(5-phenyl-2-furyl)acrylamide, also known as MPFA, is a compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of acrylamides, which are known for their diverse biological activities. MPFA has been found to exhibit a wide range of biological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties.

Scientific Research Applications

Corrosion Inhibition

N-(4-Methoxyphenyl)-3-(5-phenyl-2-furyl)acrylamide derivatives have been studied for their potential as corrosion inhibitors. Research focused on synthetic acrylamide derivatives' impact on corrosion inhibition for copper in nitric acid solutions, utilizing chemical and electrochemical methods for evaluation. These compounds demonstrated significant effectiveness as corrosion inhibitors, suggesting a mixed-type inhibition mechanism and adherence to the Langmuir isotherm model for adsorption behavior on copper surfaces. Theoretical computations, including density functional theory (DFT) and Monte Carlo simulations, supported these experimental findings, indicating the potential of such acrylamide derivatives in corrosion protection applications (Abu-Rayyan et al., 2022).

Synthesis and Characterization

The synthesis and characterization of acrylamide derivatives, including those similar to N-(4-Methoxyphenyl)-3-(5-phenyl-2-furyl)acrylamide, have been a subject of study, focusing on their application in various chemical reactions and potential industrial uses. For instance, the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides using manganese(III) acetate was explored to obtain 4-cyano-2,3-dihydrofuran-3-carboxamides, demonstrating the versatility of acrylamide derivatives in synthetic organic chemistry. These findings contribute to the broader understanding of acrylamide derivatives' reactivity and potential in synthesizing novel compounds (Burgaz et al., 2007).

Thermoresponsive Polymers

Acrylamide derivatives, such as N-(4-Methoxyphenyl)-3-(5-phenyl-2-furyl)acrylamide, have also been explored in the development of thermoresponsive polymers. These polymers can change their properties in response to temperature changes, making them suitable for various applications, including drug delivery systems. Controlled polymerization techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, have been employed to synthesize poly(N-isopropyl acrylamide), a well-known thermoresponsive polymer, underlining the potential of acrylamide derivatives in creating smart materials with specific responses to environmental changes (Convertine et al., 2004).

properties

IUPAC Name |

(E)-N-(4-methoxyphenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3/c1-23-17-9-7-16(8-10-17)21-20(22)14-12-18-11-13-19(24-18)15-5-3-2-4-6-15/h2-14H,1H3,(H,21,22)/b14-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYHCSMMFOACBL-WYMLVPIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2658517.png)